molecular formula C13H15N3 B13500769 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B13500769
M. Wt: 213.28 g/mol
InChI Key: KMCIRCGUHOQEFJ-UHFFFAOYSA-N
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Description

1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves the condensation of phenylhydrazine with cyclohexanone derivatives. One common method includes the reaction of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone under acidic conditions . The reaction is usually carried out in ethanol at room temperature, followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted indazole derivatives .

Scientific Research Applications

1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, it may interact with DNA and proteins, disrupting cellular processes and exhibiting anticancer properties .

Comparison with Similar Compounds

  • 1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
  • 2-Phenyl-4,5,6,7-tetrahydro-1H-indazole
  • 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole

Uniqueness: 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine stands out due to its specific amine group at the 4-position, which imparts unique chemical and biological properties. This structural feature allows for diverse chemical modifications and enhances its potential as a versatile compound in various research applications .

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

1-phenyl-4,5,6,7-tetrahydroindazol-4-amine

InChI

InChI=1S/C13H15N3/c14-12-7-4-8-13-11(12)9-15-16(13)10-5-2-1-3-6-10/h1-3,5-6,9,12H,4,7-8,14H2

InChI Key

KMCIRCGUHOQEFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)N(N=C2)C3=CC=CC=C3)N

Origin of Product

United States

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